2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole
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Overview
Description
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole is a complex organic compound that features a combination of imidazole, azetidine, and benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by the formation of the azetidine ring, and finally the coupling with the benzoxazole moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can also enhance the efficiency and consistency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present on the compound
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the compound .
Scientific Research Applications
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The azetidine and benzoxazole rings contribute to the compound’s overall stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as metronidazole and clotrimazole.
Azetidine Derivatives: Compounds with the azetidine ring, such as azetidine-2-carboxylic acid.
Benzoxazole Derivatives: Compounds featuring the benzoxazole ring, such as benoxaprofen and flunoxaprofen
Uniqueness
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties. This structural complexity makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C14H14N4O |
---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C14H14N4O/c1-2-4-13-12(3-1)16-14(19-13)18-8-11(9-18)7-17-6-5-15-10-17/h1-6,10-11H,7-9H2 |
InChI Key |
YZYUNXTYTNBLHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3O2)CN4C=CN=C4 |
Origin of Product |
United States |
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